molecular formula C13H13NOS B7836293 1-[4-Methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one

1-[4-Methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B7836293
M. Wt: 231.32 g/mol
InChI Key: MHEHYYWZWXTDJM-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole family, characterized by a 1,3-thiazole core substituted with a 4-methyl group and a 2-(2-methylphenyl) moiety at positions 4 and 2, respectively.

Properties

IUPAC Name

1-[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-8-6-4-5-7-11(8)13-14-9(2)12(16-13)10(3)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEHYYWZWXTDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-Methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one, also known by its CAS number 54001-03-5, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

PropertyValue
Chemical FormulaC13H13NOS
Molecular Weight231.32 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature (RT)

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole moieties can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression related to cell survival.

A study highlighted the cytotoxic effects of a related thiazole compound on human glioblastoma U251 cells and human melanoma WM793 cells, reporting IC50 values in the range of 10–30 µM, which are comparable to standard chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity.

Antibacterial and Antifungal Activity

Thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a related thiazole compound demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical to bacterial survival.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key observations from SAR studies include:

  • Substituents on the Phenyl Ring : The presence of methyl groups at specific positions enhances activity, likely due to increased lipophilicity and improved interaction with biological targets.
  • Thiazole Ring Modifications : Variations in the thiazole ring can significantly alter potency. For example, compounds with additional functional groups on the thiazole ring have shown improved anticancer activity compared to their unsubstituted counterparts .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazole derivatives for their anticancer activity against various cell lines. Compound A (a close analogue) exhibited potent activity against A431 cells with an IC50 value of 23.30 ± 0.35 mM. The study emphasized the importance of substituent positioning on the phenyl ring for optimal activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives. The study found that compounds with a methyl group at the para position on the phenyl ring displayed enhanced antibacterial activity against Gram-positive bacteria compared to those without this substitution .

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-[4-Methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one serves as an important intermediate in the synthesis of more complex molecules. Its unique thiazole ring structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Biology

The compound has garnered interest for its potential biological activities. Research indicates that thiazole derivatives exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that thiazole compounds can inhibit the growth of various pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Medicine

In medicinal chemistry, ongoing research focuses on the therapeutic potential of this compound. Its biological activities suggest possible applications in drug development for conditions such as bacterial infections and inflammation. Preliminary studies indicate that it may serve as a lead compound for developing new pharmaceuticals targeting these areas.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial properties of thiazole derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The research highlighted its potential as a candidate for developing new antibiotics in an era of rising antibiotic resistance.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of thiazole derivatives in vitro. The results indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Industrial Applications

Beyond laboratory research, this compound has potential uses in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in:

  • Polymer Production : Used as an additive to enhance material properties.
  • Coatings : Applied in formulations to improve durability and resistance to environmental factors.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

  • 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one (CAS 54001-03-5) Structural Difference: The methyl group on the phenyl ring is para-substituted instead of ortho. This compound is commercially available in high purity grades (≥99%) for research . Molecular Formula: C₁₃H₁₃NOS (vs. C₁₃H₁₃NOS for the target compound).
  • 1-[2-(4-Trifluoromethylphenylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one (MFCD02571398) Structural Difference: A trifluoromethyl group replaces the 2-methylphenyl, introducing strong electron-withdrawing effects. Impact: The -CF₃ group may improve metabolic stability and binding affinity through hydrophobic and electronic interactions . Molecular Formula: C₁₂H₁₀F₃N₂OS.
  • 1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one Derivatives Structural Difference: A thienyl group replaces the phenyl ring. Impact: The sulfur-containing heterocycle enhances π-stacking interactions and enzyme stabilization. For example, compound 1 (N1-cyclohexyl-2-{1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethylidene}hydrazine-1-carbothiamide) stabilizes phosphoenolpyruvate carboxykinase (Tm increase: ~8°C) .

Analogs with Aliphatic Substituents

  • 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one (CAS 1247900-44-2) Structural Difference: An isopropyl group replaces the aromatic substituent. Molecular weight: 183.27 g/mol .
  • 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one Hydrochloride (CAS 88323-89-1) Structural Difference: A propylamino group introduces basicity and salt formation. Impact: The hydrochloride salt improves aqueous solubility, critical for in vivo applications. Molecular formula: C₉H₁₅ClN₂OS .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Key Property/Bioactivity Evidence ID
Target Compound 2-(2-methylphenyl) C₁₃H₁₃NOS Scaffold for drug design
1-(4-Methyl-2-(4-methylphenyl)-thiazolyl) 4-methylphenyl C₁₃H₁₃NOS High purity (99.999%) availability
1-(2-(4-CF₃-phenylamino)-thiazolyl) 4-CF₃-phenylamino C₁₂H₁₀F₃N₂OS Enhanced electronic effects
Chalcone-thiazole hybrid Methylamino + chalcone C₁₃H₁₃N₃O₂S DNA gyrase B inhibition (IC₅₀ ~247 nM)
Thienyl-thiazole derivative 2-thienyl C₁₀H₁₀N₂OS₂ Enzyme stabilization (ΔTm +8°C)

Physicochemical and Spectroscopic Comparisons

  • NMR/IR Profiles :

    • The target compound’s acetyl group resonates near δ 2.47–2.71 ppm (¹H NMR) with IR carbonyl absorption at ~1655 cm⁻¹, similar to analogs .
    • Thienyl-substituted derivatives show additional aromatic signals (δ 6.5–7.5 ppm) and sulfur-related IR bands .
  • X-ray Diffraction :

    • Planarity of the thiazole ring is conserved across analogs (e.g., interplanar angle ~43° in fluorophenyl derivatives), critical for target binding .

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